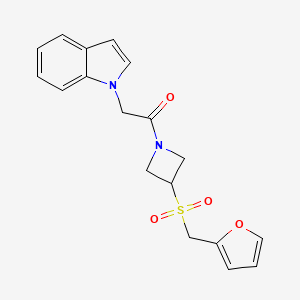

1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic compound of increasing interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features a unique combination of a furan ring, an azetidine moiety, and an indole derivative, which together enhance its pharmacological profiles. The presence of a sulfonyl group is particularly noteworthy as it may facilitate strong interactions with biological targets, including enzymes and receptors.

Structural Characteristics

The molecular formula of this compound is C19H20N2O4S, with a molecular weight of 372.4 g/mol. The structural elements are summarized in the following table:

| Component | Description |

|---|---|

| Furan Ring | Contributes to the compound's reactivity and interaction with biological targets. |

| Azetidine Moiety | Enhances the compound's structural diversity and potential biological activity. |

| Indole Derivative | Associated with various pharmacological effects, including anti-cancer properties. |

| Sulfonyl Group | Facilitates strong interactions with protein active sites, potentially modulating enzyme activity. |

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity, particularly as an anti-inflammatory and analgesic agent. The sulfonamide functionality is known to enhance its efficacy against specific enzymes, such as cyclooxygenase (COX), which plays a crucial role in inflammatory processes.

Case Study: COX Inhibition

A study on similar indole derivatives demonstrated their effectiveness as COX inhibitors, showing promising anti-inflammatory and analgesic activities in vivo. The synthesized compounds were evaluated for their ability to inhibit COX enzymes, revealing that certain derivatives exhibited stronger activities compared to standard drugs like celecoxib .

The mechanism of action for this compound involves its interaction with various molecular targets, primarily through the inhibition of specific enzymes or modulation of receptor activities. The unique structural components enable the compound to engage with active sites effectively:

- Enzyme Inhibition : The sulfonyl group interacts with enzyme active sites, potentially leading to inhibition.

- Receptor Modulation : The indole moiety may influence receptor activities related to pain and inflammation pathways.

Synthesis

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Common synthetic routes include:

- Ring-opening Polymerization : Utilizes azetidine intermediates.

- Suzuki–Miyaura Coupling : Forms carbon-carbon bonds under mild conditions.

These methods allow for precise construction while optimizing yields and minimizing by-products.

Comparative Analysis

To understand the uniqueness of this compound compared to other compounds, a comparative analysis is presented below:

| Compound Name | Key Features |

|---|---|

| 3-((Furan-2-ylmethyl)sulfonyl)azetidin derivatives | Similar furan and azetidine structures |

| 1-(3-(sulfonyl)azetidin-1-yl)-2-(indol-1-yl)ethanone | Lacks furan component but retains azetidine and indole |

| Indole-based COX inhibitors | Demonstrated anti-inflammatory properties |

常见问题

Q. Basic: What synthetic methodologies are reported for preparing this compound, and how can reaction conditions be optimized for yield and purity?

Answer:

The compound’s synthesis likely involves multi-step reactions, including sulfonylation of the azetidine ring and coupling with the indole moiety. A common approach for analogous sulfonyl-containing heterocycles involves nucleophilic substitution (e.g., sulfonyl chloride reacting with azetidine) under anhydrous conditions . For optimization:

- Catalyst selection : Piperidine or similar bases may enhance reaction efficiency, as seen in related indole-sulfonyl syntheses .

- Solvent and temperature : Reflux in ethanol or DMF (60–80°C) is typical, but microwave-assisted synthesis could reduce time .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity. Monitor via TLC/HPLC .

Q. Advanced: How can single-crystal X-ray diffraction resolve ambiguities in the compound’s stereochemistry and conformation?

Answer:

X-ray crystallography is critical for confirming stereochemistry and non-covalent interactions (e.g., C–H⋯π, sulfonyl-oxygen hydrogen bonds). Key steps:

- Crystal growth : Use slow evaporation of a saturated solution in DCM/hexane .

- Data collection : Employ a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K .

- Refinement : Use SHELXL-2018/3 for structure solution, addressing disorder via PART and ISOR commands. Validate with R-factor (<0.05) and residual electron density maps .

- Analysis : Measure dihedral angles between azetidine and indole planes to assess conformational flexibility .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Answer:

- NMR :

- ¹H NMR : Identify indole protons (δ 7.2–8.1 ppm, multiplet), azetidine CH₂ (δ 3.5–4.5 ppm), and furan protons (δ 6.3–7.4 ppm) .

- ¹³C NMR : Confirm carbonyl (δ 190–210 ppm) and sulfonyl (δ 55–60 ppm for S-linked carbons) groups .

- IR : Detect C=O stretch (~1680 cm⁻¹) and S=O asymmetric/symmetric stretches (~1350, 1150 cm⁻¹) .

- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₂₀N₂O₄S: 372.1142) .

Q. Advanced: How can researchers address discrepancies in biological activity data across studies?

Answer:

Contradictions may arise from assay variability or impurities. Mitigation strategies:

- Standardize assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO ≤0.1%) .

- Purity verification : Characterize batches via HPLC (>98% purity) and quantify residual solvents (GC-MS) .

- SAR analysis : Compare analogs (e.g., replacing furan with thiophene) to isolate structural determinants of activity .

Q. Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical help .

- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents .

Q. Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Docking studies : Use AutoDock Vina to model binding to targets (e.g., serotonin receptors). Set grid boxes around active sites (20 ų) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å acceptable) .

- Pharmacophore mapping : Identify critical features (e.g., sulfonyl as hydrogen bond acceptor) using Schrödinger’s Phase .

Q. Advanced: What strategies resolve challenges in crystallizing this compound for structural studies?

Answer:

属性

IUPAC Name |

1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-2-indol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c21-18(12-19-8-7-14-4-1-2-6-17(14)19)20-10-16(11-20)25(22,23)13-15-5-3-9-24-15/h1-9,16H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQYGOMBWDWGRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)S(=O)(=O)CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。